

Application Notes and Protocols: [3H]dopamine Release Assay Using UB-165 (fumarate)

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Compound of Interest		
Compound Name:	UB-165 (fumarate)	
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Abstract

These application notes provide a detailed protocol for conducting a [3H]dopamine release assay using **UB-165** (**fumarate**), a selective nicotinic acetylcholine receptor (nAChR) agonist. This assay is a valuable tool for studying the modulation of dopamine release from striatal nerve terminals and characterizing the functional activity of nAChR subtypes. The protocol covers the preparation of rat striatal synaptosomes, radiolabeling with [3H]dopamine, stimulation of dopamine release with UB-165, and subsequent measurement of radioactivity. Additionally, quantitative data on the effects of UB-165 and other nAChR agonists are presented, along with diagrams illustrating the experimental workflow and the underlying signaling pathway.

Introduction

Dopamine is a critical neurotransmitter involved in various physiological processes, including motor control, motivation, and reward. The release of dopamine from presynaptic terminals is tightly regulated by various receptors, including nicotinic acetylcholine receptors (nAChRs). UB-165 is a potent nAChR agonist that has been shown to stimulate [3H]dopamine release from rat striatal synaptosomes.[1][2][3] It acts as a full agonist at the α 3 β 2 nAChR isoform and a partial agonist at the α 4 β 2* isoform.[4] This makes it a useful pharmacological tool to investigate the role of specific nAChR subtypes in modulating dopamine release.



This document provides a comprehensive protocol for a [3H]dopamine release assay using UB-165, enabling researchers to reliably assess the potency and efficacy of novel compounds targeting nAChRs for potential therapeutic applications in neurological and psychiatric disorders.

Data Presentation

The following table summarizes the quantitative data for nAChR agonists in stimulating [3H]dopamine release from rat striatal synaptosomes.

Compound	EC50 (nM)	Relative Efficacy
(±)-Epibatidine	2.4	1
(±)-UB-165	88	0.2
(±)-Anatoxin-a	134	0.4

Table 1: Potency and Efficacy of Nicotinic Agonists on [3H]dopamine Release. Data extracted from Sharples et al., 2000.[1][2][3]

Experimental Protocols Preparation of Rat Striatal Synaptosomes

This protocol describes the isolation of synaptosomes, which are resealed nerve terminals, from rat striatum.

Materials:

- Male Wistar rats (200-250 g)
- Sucrose-HEPES buffer (0.32 M sucrose in 5 mM HEPES, pH 7.4)
- Homogenization buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4)
- Percoll solutions (5%, 10%, and 23% in homogenization buffer)



- Krebs-Ringer buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4,
 25 mM NaHCO3, 11.1 mM glucose, 1.8 mM CaCl2, pH 7.4
- Dounce homogenizer
- Refrigerated centrifuge

Procedure:

- Humanely euthanize rats according to institutional guidelines.
- Rapidly dissect the striata on a cold plate.
- Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-12 gentle strokes).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Carefully collect the supernatant (S1) and centrifuge it at 12,000 x g for 20 minutes at 4°C.
- Discard the supernatant and resuspend the pellet (P2), which contains the synaptosomes, in Krebs-Ringer buffer.

[3H]dopamine Release Assay

This protocol outlines the steps for radiolabeling synaptosomes and measuring agonist-induced dopamine release.

Materials:

- Prepared rat striatal synaptosomes
- [3H]dopamine
- UB-165 (fumarate) and other test compounds
- Krebs-Ringer buffer (KRB)



- Scintillation vials
- Scintillation fluid
- Liquid scintillation counter
- Glass fiber filters

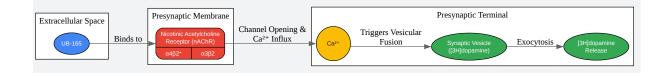
Procedure:

- Pre-incubation and Loading:
 - Dilute the synaptosomal suspension in KRB to a protein concentration of approximately 0.5 mg/mL.
 - 2. Pre-incubate the synaptosomes for 10 minutes at 37°C.
 - 3. Add [3H]dopamine to a final concentration of 20-100 nM and incubate for a further 10 minutes at 37°C to allow for uptake.
- Washing:
 - 1. Terminate the loading process by rapid filtration through glass fiber filters under vacuum.
 - 2. Wash the filters three times with 3 mL of ice-cold KRB to remove extracellular [3H]dopamine.
- Stimulation of Release:
 - 1. Transfer the filters to a superfusion chamber.
 - 2. Continuously perfuse the synaptosomes with pre-warmed (37°C) KRB at a flow rate of 0.5 mL/min for 10 minutes to establish a stable baseline release.
 - 3. Collect fractions of the perfusate at 1-minute intervals.
 - 4. Switch to KRB containing the desired concentration of UB-165 or other test compounds and continue collecting fractions for an additional 10 minutes.



- Measurement of Radioactivity:
 - 1. Add scintillation fluid to each collected fraction and to the filters (to measure the remaining radioactivity).
 - 2. Quantify the amount of [3H]dopamine in each fraction and on the filters using a liquid scintillation counter.
- Data Analysis:
 - 1. Express the amount of [3H]dopamine released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of that fraction.
 - 2. Calculate the basal release from the fractions collected before the addition of the stimulus.
 - 3. Determine the agonist-stimulated release by subtracting the basal release from the release observed in the presence of the agonist.
 - 4. Plot the stimulated release as a function of the agonist concentration to determine the EC50 value.

Mandatory Visualization Signaling Pathway of UB-165 Induced Dopamine Release

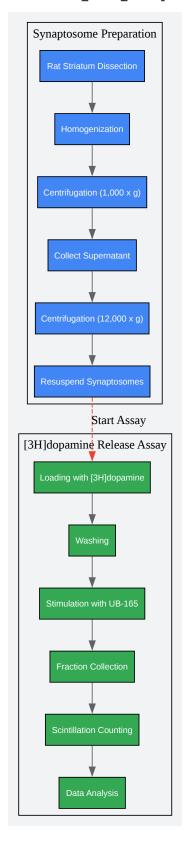


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Caption: Signaling pathway of UB-165-induced dopamine release.



Experimental Workflow for [3H]dopamine Release Assay



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Caption: Experimental workflow for the [3H]dopamine release assay.

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